2-Ethynyl-4-methylpyridine
Overview
Description
2-Ethynyl-4-methylpyridine: is an organic compound with the molecular formula C8H7N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and a methyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reagent Addition: One common method for synthesizing 2-Ethynyl-4-methylpyridine involves the addition of a Grignard reagent to a pyridine N-oxide, followed by treatment with acetic anhydride at elevated temperatures.
Cross-Coupling Reactions: Another approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an ethynyl group is introduced to the pyridine ring using palladium catalysts and boron reagents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Ethynyl-4-methylpyridine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of ethyl-substituted pyridines.
Substitution: The compound can participate in substitution reactions, where the ethynyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Pyridine carboxylic acids.
Reduction: Ethyl-substituted pyridines.
Substitution: Halogenated pyridines, nucleophile-substituted pyridines.
Scientific Research Applications
Chemistry: 2-Ethynyl-4-methylpyridine is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: The compound finds applications in the production of advanced materials, including polymers and coatings. Its reactivity and functional group compatibility make it a valuable component in the development of high-performance materials.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-methylpyridine involves its interaction with specific molecular targets, often through the formation of covalent bonds or coordination complexes. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved include enzyme inhibition, receptor modulation, and signal transduction .
Comparison with Similar Compounds
- 2-Ethynylpyridine
- 4-Methylpyridine
- 2,4-Dimethylpyridine
Comparison: 2-Ethynyl-4-methylpyridine is unique due to the presence of both an ethynyl and a methyl group on the pyridine ring. This dual substitution imparts distinct electronic and steric properties, enhancing its reactivity and potential applications compared to its analogs. For instance, 2-Ethynylpyridine lacks the methyl group, resulting in different chemical behavior and applications. Similarly, 4-Methylpyridine does not possess the ethynyl group, limiting its utility in certain synthetic and research contexts .
Properties
IUPAC Name |
2-ethynyl-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-6-7(2)4-5-9-8/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNFBIGZXCEXGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539548 | |
Record name | 2-Ethynyl-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30413-54-8 | |
Record name | 2-Ethynyl-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethynyl-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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